![molecular formula C28H35N3O4S B2754390 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-butylphenyl)acetamide CAS No. 878059-02-0](/img/structure/B2754390.png)
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-butylphenyl)acetamide
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Description
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
The metabolism of chloroacetamide herbicides, closely related to acetamide derivatives, was studied in human and rat liver microsomes. These compounds, including acetochlor and butachlor, are extensively used in agriculture but are carcinogenic in rats. The study aimed to understand their metabolic pathways, which involve complex activations leading to DNA-reactive products. This research highlights the environmental and health implications of these herbicides and the importance of understanding their metabolism for safety assessments (Coleman et al., 2000).
Synthesis of 1,4-Diazepines
Research on the synthesis of 1,4-diazepines from indoloazomethine ylides with dialkyl acetylenedicarboxylates explores the structural manipulation of azepine (an analog of azepan-1-yl) and sulfonyl groups. This work demonstrates the versatility of sulfonyl groups in facilitating the synthesis of complex heterocyclic compounds, contributing to medicinal chemistry and drug design (Heo et al., 2020).
Antimicrobial Activity of Acetamide Derivatives
A study on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials. These compounds, designed to combat bacterial infections, underscore the therapeutic applications of acetamide derivatives in developing new antimicrobial agents (Iqbal et al., 2017).
Synthesis of Sulfonyl Azides
Sulfonyl azides are crucial intermediates in organic synthesis, allowing for the introduction of azide groups into molecules, which can then participate in various chemical reactions, including click chemistry. This research underscores the significance of sulfonyl groups in synthetic organic chemistry and drug synthesis (Katritzky et al., 2008).
properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(4-butylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O4S/c1-2-3-10-22-13-15-23(16-14-22)29-27(32)21-36(34,35)26-19-31(25-12-7-6-11-24(25)26)20-28(33)30-17-8-4-5-9-18-30/h6-7,11-16,19H,2-5,8-10,17-18,20-21H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVJRMREGOOEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-butylphenyl)acetamide |
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